![molecular formula C9H17NO3 B3021886 3-(2,6-Dimethylmorpholin-4-yl)propanoic acid CAS No. 883550-03-6](/img/structure/B3021886.png)
3-(2,6-Dimethylmorpholin-4-yl)propanoic acid
Overview
Description
“3-(2,6-Dimethylmorpholin-4-yl)propanoic acid” is a research chemical . It is produced by Combi-Blocks and is stored in a frozen state . The CAS RN® number for this compound is 1212364-37-8 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H17NO3 . The molecular weight is 187.24 g/mol . The SMILES representation of the molecule is C[C@@H]1CN(CC@@HC)CCC(=O)O .Scientific Research Applications
Electrochemical Fluorination : A study by Takashi et al. (1998) explored the electrochemical fluorination of N-containing carboxylic acids, including derivatives of 2,6-dimethylmorpholine, demonstrating their potential in synthesizing nitrogen-containing fluorocarboxylic acids. This research is significant for understanding the electrochemical properties of these compounds (Takashi et al., 1998).
Blood Coagulation Influence : Limanskii et al. (2009) synthesized a series of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides and examined their effects on blood coagulation. The study found these compounds to be hemostatics, with the most active compounds decreasing blood coagulation time by 14–16% (Limanskii et al., 2009).
Quality Control of Pharmaceutical Ingredients : Zubkov et al. (2016) discussed the use of analytical methods for quality control of active pharmaceutical ingredients derived from 4-oxoquinoline-3-propanoic acids, emphasizing the importance of these methods in ensuring the quality of pharmaceutical products (Zubkov et al., 2016).
Electrochemical DNA Interaction : Istanbullu et al. (2017) investigated the interaction of Mannich base derivatives, including those with a morpholine structure, with DNA using electrochemical methods. This study provides insights into the potential of these compounds in DNA-targeted applications (Istanbullu et al., 2017).
Enzyme Inhibitory Properties : Boy et al. (2020) synthesized Mannich bases derived from 2,6-dimethylmorpholine and assessed their inhibitory activity against various enzymes. This research highlights the potential therapeutic applications of these compounds in enzyme inhibition (Boy et al., 2020).
Vibrational Analysis and Thermodynamic Properties : Medetalibeyoğlu et al. (2019) conducted a study on the molecular structure, vibrational analysis, and thermodynamic properties of a specific dimethylmorpholine derivative, providing detailed insights into its chemical properties (Medetalibeyoğlu et al., 2019).
Xanthine Oxidase Inhibitors and Anti-inflammatory Agents : Šmelcerović et al. (2013) evaluated two cyclodidepsipeptides derived from dimethylmorpholine for their inhibitory activity against xanthine oxidase and their anti-inflammatory response, showcasing their potential in treating gout and other inflammatory conditions (Šmelcerović et al., 2013).
Future Directions
properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7-5-10(4-3-9(11)12)6-8(2)13-7/h7-8H,3-6H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBUHTVOMGQXPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390330 | |
Record name | 3-(2,6-dimethylmorpholin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1212364-37-8 | |
Record name | 3-(2,6-dimethylmorpholin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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